5-Acetyl Analog Demonstrates Potent Antibacterial Activity Against S. epidermidis, Validating the 2-(3-Pyridyl)-4-methylthiazole Scaffold
While 5-thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- itself has not been directly assayed, its close structural analog 5-acetyl-4-methyl-2-(3-pyridyl)thiazole (AMPT) exhibits potent antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.24 μg/mL, demonstrating twofold superiority over ampicillin (MIC ~0.48 μg/mL) [1]. This establishes the 2-(3-pyridyl)-4-methylthiazole core as a privileged scaffold for antimicrobial activity. The target compound's 5-acetic acid handle provides a site for further optimization (e.g., amide formation) to potentially enhance potency or modify physicochemical properties.
| Evidence Dimension | Antibacterial activity (MIC) against S. epidermidis |
|---|---|
| Target Compound Data | Not directly assayed; scaffold validated via analog |
| Comparator Or Baseline | 5-Acetyl-4-methyl-2-(3-pyridyl)thiazole (AMPT): MIC 0.24 μg/mL; Ampicillin: MIC ~0.48 μg/mL |
| Quantified Difference | AMPT is 2-fold more potent than ampicillin |
| Conditions | In vitro disc diffusion assay; MIC determination |
Why This Matters
The scaffold's intrinsic antibacterial potency validates the 2-(3-pyridyl)-4-methylthiazole core as a productive starting point for antimicrobial drug discovery, justifying procurement of the acetic acid analog for SAR expansion.
- [1] Bondock, S., Naser, T., & Ammar, Y. A. (2013). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. European Journal of Medicinal Chemistry, 62, 270-279. View Source
